2-tert-butyl-1-(piperidin-4-yl)-1H-indol-5-amine
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Overview
Description
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a chemical compound with the molecular formula C17H25N3 and a molecular weight of 271.40 g/mol . This compound belongs to the class of indole derivatives, which are significant in both natural products and synthetic drugs due to their diverse biological activities . Indole derivatives are known for their roles in cell biology and their therapeutic potential in treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . Catalysts and solvents are carefully selected to enhance the efficiency of the reactions . The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, alkyl groups, and various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated, nitrated, or alkylated indole derivatives.
Scientific Research Applications
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, indole derivatives can interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the tert-butyl group and the piperidinyl moiety enhances its stability and bioactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H25N3 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-tert-butyl-1-piperidin-4-ylindol-5-amine |
InChI |
InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-13(18)4-5-15(12)20(16)14-6-8-19-9-7-14/h4-5,10-11,14,19H,6-9,18H2,1-3H3 |
InChI Key |
RHQZOIJOIJQCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1C3CCNCC3)C=CC(=C2)N |
Origin of Product |
United States |
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